molecular formula C12H17NO2Si B8570706 Trimethylsiloxy 4-methoxyphenylacetonitrile

Trimethylsiloxy 4-methoxyphenylacetonitrile

Cat. No. B8570706
M. Wt: 235.35 g/mol
InChI Key: FSTVFVKWUVIRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183246B2

Procedure details

According to the procedure in the literature [J. Chem. Soc. Perkin Trans. I, 1992, 2409-2417], dissolve 292 ml (2.08 mol) diisopropylamine in 3.6 litre 1,2-dimethoxyethane and cool to −78° C. Add 826 ml n-butyllithium solution (2.5 M in n-hexane, 2.066 mol) at a temperature below −60° C. Stir the mixture for a further 15 min at <−60° C. and then add a solution of 442 g (1.877 mol) (4-methoxyphenyl)[(trimethylsilyl)oxy]acetonitrile in 1.41 litre 1,2-dimethoxyethane dropwise at <−60° C. After further stirring for 30 min at −60° C., add a solution of 199.3 g (1.878 mol) benzaldehyde in 1.4 litre 1,2-dimethoxyethane in the space of 20 min at −60° C. Next, heat the reaction mixture slowly to RT in 4 h. Add 7 litre saturated ammonium chloride solution and extract with ethyl acetate. Wash the organic phase with saturated ammonium chloride solution, dry, and concentrate under vacuum. Take up the residue in 7 litre dioxan and 5 litre methanol, and add 6 litre 1 N hydrochloric acid. Stir the mixture for 3 h at RT, then add 3 litre saturated sodium chloride solution and extract the mixture with 6.5 litre ethyl acetate. Wash the organic phase with 1.0 litre 1 N sodium hydroxide solution and with saturated sodium chloride solution, dry, and concentrate under vacuum. Take up the residue in 2 litre diisopropyl ether, decant from the insoluble matter and seed with crystals. Stir the resultant suspension for 2 h at RT and then filter off the crystals with suction. Wash with 300 ml diisopropyl ether and petroleum ether and dry under vacuum. 236.8 g (47.8% of theor.) of the target compound is obtained.
Quantity
292 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
826 mL
Type
reactant
Reaction Step Two
Quantity
442 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
199.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]([O:24][Si](C)(C)C)C#N)=[CH:17][CH:16]=1.[CH:29](=[O:36])[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.[Cl-].[NH4+]>COCCOC>[OH:36][CH:29]([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)[C:21]([C:18]1[CH:19]=[CH:20][C:15]([O:14][CH3:13])=[CH:16][CH:17]=1)=[O:24] |f:4.5|

Inputs

Step One
Name
Quantity
292 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
826 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
442 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C#N)O[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Four
Name
Quantity
199.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stir the mixture for a further 15 min at <−60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After further stirring for 30 min at −60° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Next, heat the reaction mixture slowly to RT in 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
WASH
Type
WASH
Details
Wash the organic phase with saturated ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum
ADDITION
Type
ADDITION
Details
5 litre methanol, and add 6 litre 1 N hydrochloric acid
STIRRING
Type
STIRRING
Details
Stir the mixture for 3 h at RT
Duration
3 h
ADDITION
Type
ADDITION
Details
add 3 litre saturated sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extract the mixture with 6.5 litre ethyl acetate
WASH
Type
WASH
Details
Wash the organic phase with 1.0 litre 1 N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated sodium chloride solution, dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum
CUSTOM
Type
CUSTOM
Details
decant from the insoluble matter and seed with crystals
STIRRING
Type
STIRRING
Details
Stir the resultant suspension for 2 h at RT
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filter off the crystals with suction
WASH
Type
WASH
Details
Wash with 300 ml diisopropyl ether and petroleum ether
CUSTOM
Type
CUSTOM
Details
dry under vacuum
CUSTOM
Type
CUSTOM
Details
236.8 g (47.8% of theor.) of the target compound is obtained

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
OC(C(=O)C1=CC=C(C=C1)OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.